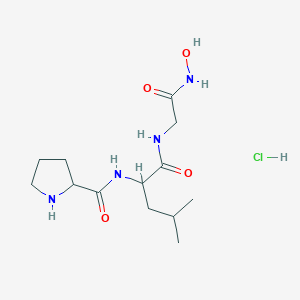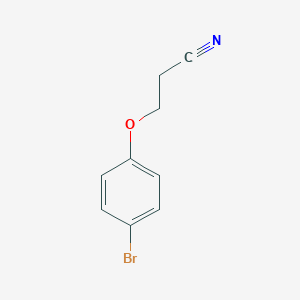
Pro-Leu-Gly hydroxamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pro-Leu-Gly hydroxamate hydrochloride is a compound with the empirical formula C₁₃H₂₄N₄O₄·HCl and a molecular weight of 336.82 g/mol . It is known for its role as an affinity ligand for the purification of human collagenases . This compound is utilized in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Pro-Leu-Gly hydroxamate hydrochloride is an affinity ligand for the purification of human collagenases . Collagenases are enzymes that break the peptide bonds in collagen, a protein that forms the framework of the body’s tissues. By targeting collagenases, this compound can influence the remodeling of these tissues.
Biochemical Analysis
Biochemical Properties
Pro-Leu-Gly hydroxamate hydrochloride plays a crucial role in biochemical reactions. It serves as an affinity ligand for the purification of human collagenases . This interaction involves enzymes such as matrix metalloproteinase-1 (MMP1), which is involved in the breakdown of extracellular matrix in normal physiological processes .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with collagenases. By binding to these enzymes, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically collagenases. This binding can lead to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a stable form and is typically stored at -20°C .
Metabolic Pathways
This compound is involved in metabolic pathways related to the degradation of collagen, a key structural protein in the body. It interacts with enzymes such as MMP1 in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically requires the use of coupling agents such as carbodiimides and protecting groups to ensure the correct sequence and structure of the peptide .
Industrial Production Methods
Industrial production of Pro-Leu-Gly hydroxamate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Pro-Leu-Gly hydroxamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxamate group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxamate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxamic acids, while reduction can produce amines .
Scientific Research Applications
Pro-Leu-Gly hydroxamate hydrochloride is widely used in scientific research, including:
Chemistry: As an affinity ligand for the purification of human collagenases.
Biology: In studies involving matrix metalloproteinases (MMPs) and their inhibitors.
Medicine: Potential therapeutic applications in diseases involving collagen degradation.
Industry: Used in the production of high-purity collagenase enzymes for various applications.
Comparison with Similar Compounds
Similar Compounds
Pro-Leu-Gly hydroxamate: Without the hydrochloride component.
Ala-Phe hydroxamate: Another hydroxamate compound with different amino acid residues.
Gly-Phe hydroxamate: Similar structure but with Glycine and Phenylalanine residues.
Uniqueness
Pro-Leu-Gly hydroxamate hydrochloride is unique due to its specific sequence of amino acids and the presence of the hydrochloride component, which enhances its solubility and stability . This makes it particularly effective as an affinity ligand for collagenase purification compared to other hydroxamate compounds.
Properties
CAS No. |
120928-08-7 |
|---|---|
Molecular Formula |
C13H25ClN4O4 |
Molecular Weight |
336.81 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[2-(hydroxyamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H24N4O4.ClH/c1-8(2)6-10(12(19)15-7-11(18)17-21)16-13(20)9-4-3-5-14-9;/h8-10,14,21H,3-7H2,1-2H3,(H,15,19)(H,16,20)(H,17,18);1H/t9-,10-;/m0./s1 |
InChI Key |
QOWQGKSAGDXATM-IYPAPVHQSA-N |
SMILES |
CC(C)CC(C(=O)NCC(=O)NO)NC(=O)C1CCCN1.Cl |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NO)NC(=O)[C@@H]1CCCN1.Cl |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NO)NC(=O)C1CCCN1.Cl |
Pictograms |
Irritant |
sequence |
PLG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carbaldehyde](/img/structure/B39923.png)

![7,7-Difluoro-1-methylbicyclo[4.1.0]heptane](/img/structure/B39926.png)





